2-cyano-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-Cyano-N-(pyridin-3-ylmethyl)acetamide (CNPA) is an organic compound belonging to the class of amides. It is a white solid that is soluble in water and has a molecular formula of C8H8N2O. CNPA is a versatile molecule that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug development.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
2-Cyano-N-(pyridin-4-yl)acetamide is utilized in synthesizing a variety of chemical compounds. For example, it is used to prepare aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles through reactions with different chemicals like hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate (Dawood, Alsenoussi, & Ibrahim, 2011). Similarly, this compound is integral in the synthesis of various heterocycles like pyrroles, pyridines, coumarins, thiazoles, and other derivatives (Fadda et al., 2017).
Anticancer Applications
The derivative 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide and its related compounds have been tested for anticancer activity. Studies show a potent and selective cytotoxic effect against specific leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Metal Complex Formation
2-Cyano-N-(pyridin-3-ylmethyl)acetamide derivatives are used in the synthesis of metal complexes. These complexes, featuring different geometries and bonding modes, have potential applications in various fields like catalysis and materials science (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Antimicrobial Properties
Some derivatives synthesized using this compound exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of microbial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Safety and Hazards
properties
IUPAC Name |
2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQBDZEJECPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405126 | |
Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
283153-85-5 | |
Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.